Ethyl 2,2,2-triiodoethyl carbonate

Description

Ethyl 2,2,2-trifluoroethyl carbonate (ETFEC) is a fluorinated linear carbonate used as a co-solvent in lithium-ion battery electrolytes. Its structure combines an ethyl group and a trifluoroethyl moiety linked via a carbonate ester. Fluorinated carbonates like ETFEC are prized for their low solvating power, enhanced thermal stability, and ability to form fluorine-rich solid-electrolyte interphases (SEI) on electrodes, which improve cycling performance and safety in high-voltage systems .

Properties

CAS No. |

192511-13-0 |

|---|---|

Molecular Formula |

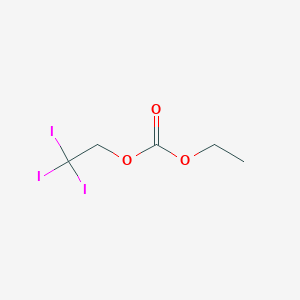

C5H7I3O3 |

Molecular Weight |

495.82 g/mol |

IUPAC Name |

ethyl 2,2,2-triiodoethyl carbonate |

InChI |

InChI=1S/C5H7I3O3/c1-2-10-4(9)11-3-5(6,7)8/h2-3H2,1H3 |

InChI Key |

MSIKCMOZRFYFGU-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)OCC(I)(I)I |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2,2,2-triiodoethyl carbonate typically involves the reaction of ethyl chloroformate with triiodomethane in the presence of a base. The reaction conditions often include a solvent such as dichloromethane and a base like sodium hydroxide to facilitate the formation of the carbonate ester.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2,2,2-triiodoethyl carbonate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding iodinated carboxylic acids.

Reduction: Reduction reactions can lead to the formation of ethyl 2,2,2-triiodoethanol.

Substitution: The iodine atoms can be substituted with other nucleophiles, leading to a variety of derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like thiols, amines, and alcohols can be used under mild conditions to replace iodine atoms.

Major Products

The major products formed from these reactions include iodinated alcohols, acids, and various substituted derivatives, depending on the reagents and conditions used.

Scientific Research Applications

Ethyl 2,2,2-triiodoethyl carbonate has several scientific research applications:

Biology: The compound is studied for its potential use in radiolabeling and imaging due to the presence of iodine atoms.

Medicine: Research is ongoing into its use as a contrast agent in medical imaging techniques such as X-ray and CT scans.

Industry: It is used in the synthesis of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which ethyl 2,2,2-triiodoethyl carbonate exerts its effects involves the interaction of its iodine atoms with various molecular targets. The iodine atoms can participate in halogen bonding, which influences the reactivity and stability of the compound. The carbonate group can undergo hydrolysis, releasing triiodoethanol and carbon dioxide.

Comparison with Similar Compounds

Structural Analogs in Fluorinated Carbonates

ETFEC belongs to a family of partially fluorinated linear carbonates. Key analogs include:

Key Observations:

- Fluorination Impact: ETFEC and its fluorinated analogs exhibit reduced solvating power compared to non-fluorinated carbonates like EMC. This property minimizes solvent co-intercalation into graphite anodes, preventing structural degradation .

- Alkyl Chain Effects : ETFEC’s ethyl group provides moderate viscosity and boiling point advantages over shorter-chain analogs like MTFEC, making it suitable for wider temperature ranges .

Performance in Electrolyte Systems

Graphite Compatibility

- ETFEC vs. EMC : In EMC-based electrolytes, graphite exfoliation occurs during anion intercalation due to excessive solvent co-intercalation. Fluorinated carbonates like ETFEC and FEMC suppress this issue by forming stable, fluorine-rich SEI layers, as confirmed by Raman spectroscopy and SEM .

- ETFEC vs. DTFEC : While DTFEC offers higher fluorine content for robust SEI formation, its higher viscosity limits ion mobility. ETFEC balances SEI quality with electrolyte fluidity .

High-Voltage Cathode Stability

- Fluorinated carbonates like ETFEC and fluoroethylene carbonate (FEC) resist oxidation at high voltages (>4.5 V vs. Li/Li+). However, ETFEC’s linear structure provides better compatibility with lithium salts (e.g., LiPF6) than cyclic fluorinated carbonates like FEC .

Physical and Chemical Properties

| Property | ETFEC | FEMC | EMC |

|---|---|---|---|

| Boiling Point (°C) | ~160–180* | ~150–170* | ~110–120 |

| Melting Point (°C) | <-30 | <-30 | <-50 |

| Viscosity (mPa·s, 25°C) | ~3.5–4.5* | ~2.5–3.5* | ~0.6–0.8 |

| Dielectric Constant | ~5–7 | ~5–7 | ~2.8–3.0 |

*Estimated based on fluorinated analog trends .

Key Trends:

- Fluorination increases boiling points and viscosity but reduces dielectric constants compared to non-fluorinated carbonates.

- ETFEC’s properties make it suitable for low-temperature electrolytes where fluidity and SEI stability are critical .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.